2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-16-10-11-19-18(13-16)24-22(30-19)25(14-15-7-5-6-12-23-15)21(26)17-8-3-4-9-20(17)31(2,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJNFZYIMAIHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine intermediates, followed by their coupling with the benzamide core. Common reagents used in these reactions include methanesulfonyl chloride, methoxybenzothiazole, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields aldehydes or acids, while nucleophilic substitution of the methanesulfonyl group results in sulfonamide derivatives.
Scientific Research Applications
2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target. The methanesulfonyl and benzothiazole groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of methanesulfonyl, benzothiazole, and pyridylmethyl groups. Comparisons with related benzamide derivatives are summarized below:
Key Observations
Substituent Position and Bioactivity: The pyridin-2-ylmethyl group in the target compound distinguishes it from MMV001239 (pyridin-3-ylmethyl). This positional difference may influence target specificity, as CYP51 inhibitors often require precise pyridyl orientation . The methanesulfonyl group (electron-withdrawing) in the target compound contrasts with the cyano group (moderately electron-withdrawing) in MMV001238. Methanesulfonyl may enhance solubility or binding affinity compared to cyano .
Benzothiazole Modifications: The 5-methoxy substituent on the benzothiazole ring is shared between the target compound and MMV001239. Methoxy groups typically enhance metabolic stability and membrane permeability.
Synthetic Accessibility :
- The synthesis of simpler analogues like N-(pyridin-2-yl)-benzamide () highlights the feasibility of amidation reactions using bimetallic catalysts. However, the target compound’s synthesis would require additional steps to introduce the methanesulfonyl and benzothiazole groups, likely reducing overall yield .
Research Findings and Gaps
- Biological Activity : While MMV001239 lacks cytotoxicity , the target compound’s methanesulfonyl group may confer distinct pharmacological properties. Further studies on enzyme inhibition (e.g., CYP51) or antiparasitic activity are warranted.
- Structural Diversity : The plant-derived benzamide () demonstrates natural structural diversity in benzothiazole derivatives, but its pharmacological relevance remains unexplored .
Biological Activity
2-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide (CAS Number: 899964-44-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C22H19N3O4S2, featuring a benzamide core with methanesulfonyl and methoxy substitutions on a benzothiazole ring, along with a pyridine moiety. The structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the benzothiazole and pyridine rings may enhance binding affinity to these targets.
Key Mechanisms:
- Caspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells. The activation of procaspase-3 to caspase-3 is crucial for inducing programmed cell death, which is a significant mechanism for anticancer activity .
Anticancer Properties
Research indicates that derivatives of benzothiazole, including those similar to this compound, exhibit potent anticancer activities. In vitro studies have demonstrated effectiveness against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 10 | Procaspase-3 activation |
| 8k | MCF-7 | 5 | Procaspase-3 activation |
| Target Compound | Various | TBD | TBD |
Structure–Activity Relationships (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. For instance:
- Benzothiazole Moiety : Essential for anticancer activity due to its role in binding interactions.
- Methoxy Group : Enhances lipophilicity and may improve cell membrane permeability.
Case Studies
- In Vitro Studies : Compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells. Results indicated significant procaspase activation leading to increased caspase activity and subsequent cell death .
- Comparative Analysis : A comparative study with known anticancer agents such as doxorubicin showed that certain derivatives exhibited lower IC50 values, suggesting higher potency against specific cancer types. This highlights the potential of this compound class in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
